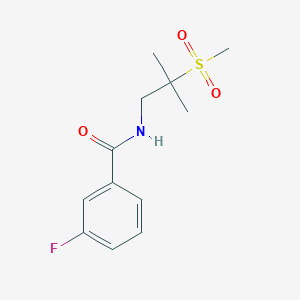![molecular formula C15H26N4O B7584899 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antiviral activity by inhibiting the replication of viruses. The compound has been found to inhibit the growth of fungi by disrupting their cell membrane.
Biochemical and Physiological Effects
1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the replication of viruses. The compound has also been found to disrupt the cell membrane of fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea in lab experiments include its potential applications in different fields, such as antitumor, antiviral, and antifungal activities. The compound is also easy to synthesize and has been found to be stable under different conditions. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to understand its mechanism of action fully.
Orientations Futures
The potential applications of 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea in different fields have opened up several future directions for research. Some of the future directions include:
1. Studying the compound's potential as a corrosion inhibitor in different industries.
2. Investigating the compound's potential as a ligand in catalytic reactions.
3. Studying the compound's mechanism of action to understand its biochemical and physiological effects fully.
4. Investigating the compound's potential as an antifungal agent for agricultural applications.
5. Studying the compound's potential as an antiviral agent for the treatment of viral infections.
Conclusion
1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea is a chemical compound that has potential applications in various fields. The compound has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound exhibits antitumor, antiviral, and antifungal activities and has been found to be stable under different conditions. Further research is needed to understand the compound's mechanism of action fully and to explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea has been achieved through various methods. One of the commonly used methods involves the reaction of 2,4,4-trimethylcyclohexanone with 1-methylimidazole in the presence of a base to yield the intermediate. The intermediate is then reacted with phosgene and ammonia to obtain the final product.
Applications De Recherche Scientifique
1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea has been widely studied for its potential applications in different fields. It has been found to exhibit antitumor, antiviral, and antifungal activities. The compound has also been studied for its potential use as a corrosion inhibitor and as a ligand in catalytic reactions.
Propriétés
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-11-9-15(2,3)6-5-12(11)18-14(20)17-10-13-16-7-8-19(13)4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIYZBDEOIMRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1NC(=O)NCC2=NC=CN2C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)




![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)